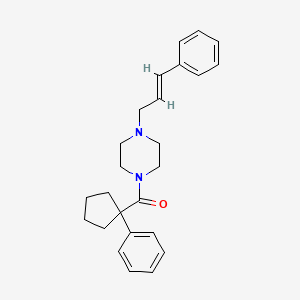

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

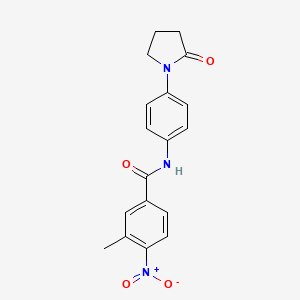

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone is a chemical compound with the molecular formula C25H30N2O . It is also known by its IUPAC name, 1-(1-phenylcyclopentanecarbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine .

Molecular Structure Analysis

The molecular weight of this compound is 374.528 . The SMILES notation, which represents the structure of the molecule, is O=C(N1CCN(C/C=C/c2ccccc2)CC1)C1(c2ccccc2)CCCC1 .Scientific Research Applications

Chemical Reactions and Synthetic Pathways

The study by Tsuge and Inaba (1973) explores the reactions of enamino ketones with aryl isocyanates, focusing on derivatives of acetylacetone and secondary amines. These reactions yield adducts that exist as mixtures of tautomers, highlighting the complex chemical behavior of related compounds. Further, the synthesis of saturated, spirocyclic N-heterocycles using cyclic ketones and stannyl amine protocol (SnAP) reagents was demonstrated by Siau and Bode (2014), showcasing an efficient method to generate structures potentially analogous to Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone for drug discovery applications.

Synthesis of Conformationally Restrained Analogues

De Costa et al. (1988) outlined the synthesis of conformationally restrained analogues of phencyclidine, starting from cis-bicyclo[3.1.0]hexan-3-ol. This research presents a pathway that could be adapted for the synthesis of Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone derivatives, illustrating the compound's potential as a scaffold for medicinal chemistry.

Photochemical and Cyclization Studies

Wessig et al. (1991) conducted studies on the photochemistry of amino ketones, leading to the synthesis and transannular photocyclisation of 2-Benzoyl-1,4-bis(tosyl)piperazines. This work could inform photochemical applications of Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, exploring its reactivity under light-induced conditions.

Metal-free Coupling Reactions

Allwood et al. (2014) presented a metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids, generating bicyclic building blocks from parent ketones. This technique might be applicable to the functionalization of Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, enhancing its utility in organic synthesis.

Solid-Phase Immobilized Ketone Alkylation

Lazny and Michalak (2002) described the use of piperazine-derived hydrazone linkers for the alkylation of solid-phase immobilized ketones. This approach could offer a novel method for the modification of Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, potentially expanding its range of applications in chemical synthesis.

- Studies of Enamines by Tsuge and Inaba (1973)

- One-step synthesis of saturated spirocyclic N-heterocycles by Siau and Bode (2014)

- Synthesis of conformationally restrained analogues by De Costa et al. (1988)

- Photochemie von Aminoketonen by Wessig et al. (1991)

- Metal-free coupling of saturated heterocyclic sulfonylhydrazones by Allwood et al. (2014)

- Application of Piperazine-Derived Hydrazone Linkers by Lazny and Michalak (2002)

properties

IUPAC Name |

(1-phenylcyclopentyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O/c28-24(25(15-7-8-16-25)23-13-5-2-6-14-23)27-20-18-26(19-21-27)17-9-12-22-10-3-1-4-11-22/h1-6,9-14H,7-8,15-21H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMIEGZBVGCUFW-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)

![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)

![2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918001.png)

![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)

![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2918012.png)

![Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B2918015.png)